molecular formula C19H20N2O4 B2983535 methyl 7-(2-phenoxyacetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448076-10-5

methyl 7-(2-phenoxyacetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2983535
CAS No.: 1448076-10-5
M. Wt: 340.379
InChI Key: ADGDJBSQGGZUSB-UHFFFAOYSA-N
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Description

Methyl 7-(2-phenoxyacetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a complex organic compound belonging to the isoquinoline class. Isoquinolines are known for their diverse biological activities and are often used in pharmaceuticals and organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with isoquinoline derivatives and phenoxyacetic acid.

  • Reaction Steps: The process involves multiple steps, including acylation, reduction, and esterification.

  • Conditions: Reactions are usually carried out under controlled temperatures and pH levels to ensure the desired product formation.

Industrial Production Methods:

  • Batch vs. Continuous Processes: Industrial production may use batch processes for smaller-scale production or continuous processes for large-scale manufacturing.

  • Catalysts and Solvents: Specific catalysts and solvents are employed to optimize yield and purity.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the compound into various oxidized forms.

  • Reduction: Reduction reactions can reduce the compound to simpler forms.

  • Substitution: Substitution reactions can replace functional groups within the compound.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

  • Substitution Reagents: Various halides and nucleophiles are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties in drug development. Industry: It can be used in the production of various chemical products and materials.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.

  • Receptor Binding: It may bind to receptors, altering cellular responses.

  • Signal Transduction: The compound can affect signal transduction pathways, leading to various biological effects.

Mechanism of Action

The mechanism of action of similar compounds can vary depending on their structure and the biological system they interact with .

Safety and Hazards

Safety and hazard information is available for some similar compounds . This information includes hazard statements, precautionary statements, and safety measures .

Comparison with Similar Compounds

  • Isoquinoline Derivatives: Other isoquinoline derivatives with similar structures.

  • Phenoxyacetic Acid Derivatives: Compounds derived from phenoxyacetic acid.

Uniqueness:

  • Structural Complexity: The presence of multiple functional groups and rings makes it unique.

  • Biological Activity: Its specific biological activities may differ from those of similar compounds.

This compound's diverse applications and unique properties make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

methyl 7-[(2-phenoxyacetyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-19(23)21-10-9-14-7-8-16(11-15(14)12-21)20-18(22)13-25-17-5-3-2-4-6-17/h2-8,11H,9-10,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGDJBSQGGZUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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